

Ceftazidime's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime*

Cat. No.: *B8180308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of ceftazidime against clinically significant Gram-negative bacteria. The document summarizes key quantitative data, details standardized experimental protocols for susceptibility testing, and visualizes the underlying mechanisms of action and resistance.

Executive Summary

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a wide range of Gram-negative bacteria. Its efficacy is primarily attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death.^{[1][2]} This guide presents a comprehensive overview of ceftazidime's in vitro potency, quantified by Minimum Inhibitory Concentration (MIC) values, against key Gram-negative pathogens. Furthermore, it outlines the standardized methodologies for determining these values and illustrates the molecular interactions and resistance pathways that govern its antibacterial effect.

Quantitative In Vitro Activity of Ceftazidime

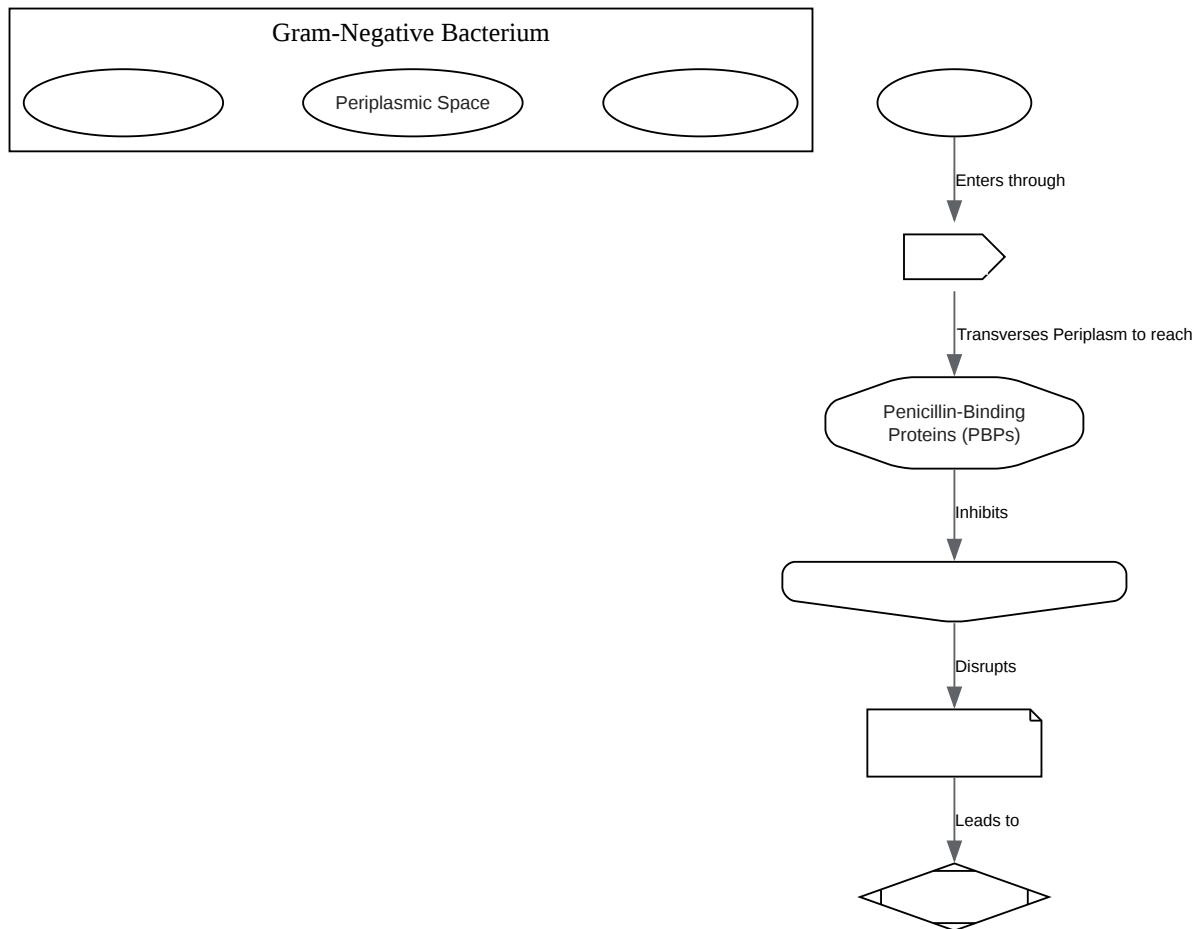
The in vitro activity of ceftazidime against a variety of Gram-negative bacteria is summarized in the tables below. The data, presented as MIC₅₀ and MIC₉₀ values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively), are derived from various surveillance studies. It is important to note that the activity of ceftazidime can be

significantly enhanced when used in combination with a β -lactamase inhibitor, such as avibactam, particularly against strains producing certain β -lactamases.

Activity Against Enterobacteriales

Organism	Number of Isolates	Ceftazidime MIC ₅₀ (μ g/mL)	Ceftazidime MIC ₉₀ (μ g/mL)	Ceftazidime-Avibactam MIC ₅₀ (μ g/mL)	Ceftazidime-Avibactam MIC ₉₀ (μ g/mL)
Escherichia coli	6,468	0.25	>32	0.12	0.25
Klebsiella pneumoniae	-	>32	>32	0.25	1
Enterobacter cloacae	2,571	-	-	0.25	0.5
Citrobacter freundii	1,008	-	-	0.12	0.5
Proteus mirabilis	-	-	-	\leq 0.12	0.25
Serratia marcescens	-	-	-	0.25	1

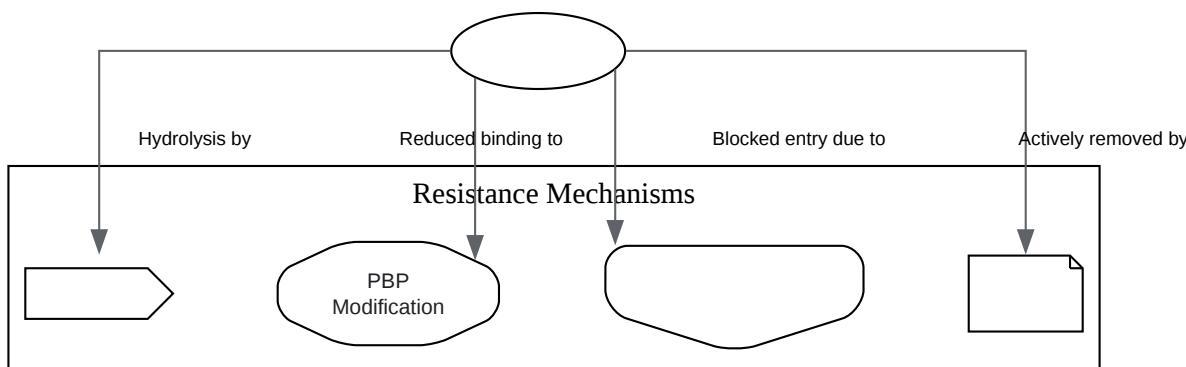
Data compiled from multiple sources.[3][4][5]


Activity Against Pseudomonas aeruginosa

Isolate Population	Number of Isolates	Ceftazidime MIC ₅₀ (µg/mL)	Ceftazidime MIC ₉₀ (µg/mL)	Ceftazidime-Avibactam MIC ₅₀ (µg/mL)	Ceftazidime-Avibactam MIC ₉₀ (µg/mL)
All Isolates	7,868	2	32	2	4
Meropenem-Nonsusceptible	702	-	-	4	16
Multidrug-Resistant (MDR)	1,562	-	-	4	16
Extensively Drug-Resistant (XDR)	717	-	-	8	32

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action


Ceftazidime, a β -lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[9\]](#) This process is initiated by the binding of ceftazidime to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[\[1\]](#) The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[\[2\]](#)

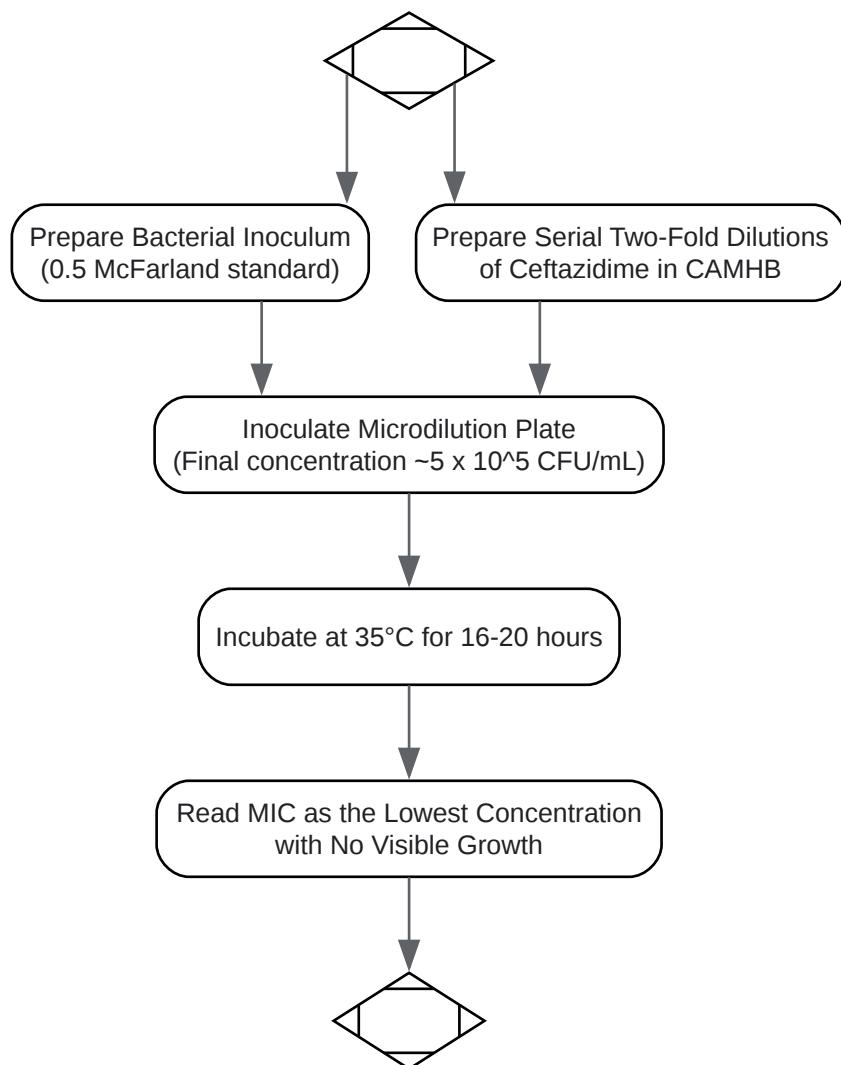
[Click to download full resolution via product page](#)

Mechanism of action of Ceftazidime.

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to ceftazidime can occur through several mechanisms, which can act independently or in concert to reduce the drug's effectiveness.

[Click to download full resolution via product page](#)


Major mechanisms of Ceftazidime resistance.

Experimental Protocols for MIC Determination

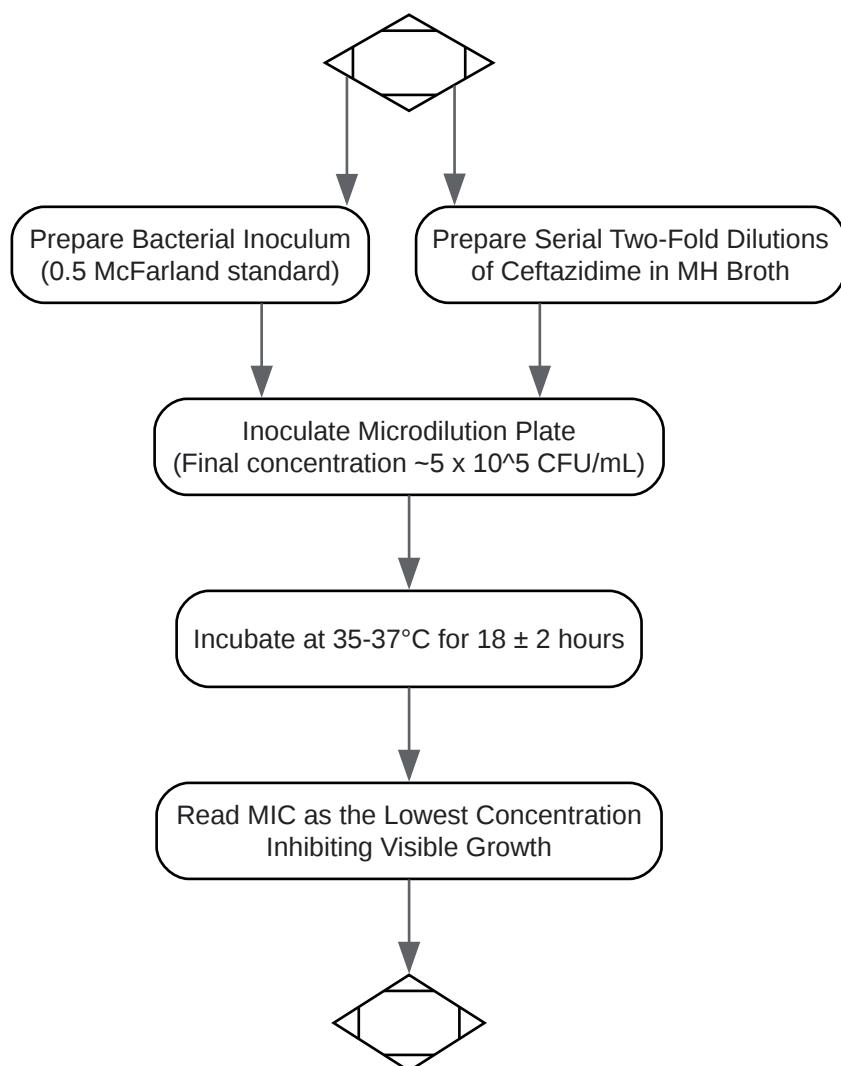
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose. The broth microdilution method is a commonly used reference method.

CLSI Broth Microdilution Method (based on M07)

The CLSI M07 document provides a detailed, standardized procedure for determining MICs for bacteria that grow aerobically.[\[10\]](#)

[Click to download full resolution via product page](#)

CLSI Broth Microdilution Workflow.


Key Methodological Steps:

- **Inoculum Preparation:** A standardized inoculum is prepared by suspending colonies from a fresh agar plate in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Antimicrobial Agent Dilution:** Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microdilution plate.

- Inoculation: Each well of the microdilution plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
- Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
- Result Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism, as detected by the unaided eye.

EUCAST Broth Microdilution Method

The EUCAST method is largely harmonized with the CLSI method but has some specific recommendations.[\[11\]](#)

[Click to download full resolution via product page](#)

EUCAST Broth Microdilution Workflow.

Key Methodological Steps:

- Medium: Mueller-Hinton (MH) broth is the recommended medium for non-fastidious organisms.
- Inoculum: A final inoculum density of approximately 5×10^5 CFU/mL is used.
- Incubation: Plates are incubated at 35-37°C for 18 ± 2 hours.
- Reading of MICs: The MIC is read as the lowest concentration of the antimicrobial agent that inhibits visible growth. EUCAST provides detailed guidance on the interpretation of trailing endpoints and other challenging-to-read results.[\[12\]](#)

Conclusion

Ceftazidime remains a critical antibiotic for the treatment of infections caused by a wide range of Gram-negative bacteria. This guide provides a comprehensive overview of its in vitro activity, mechanisms of action and resistance, and standardized testing methodologies. The presented data and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to understand and combat bacterial infections. The continued surveillance of ceftazidime's activity is essential to monitor for the emergence of resistance and to guide its effective clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Organisms Collected from U.S. Medical Centers in 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceftazidime-Avibactam Activity against Multidrug-Resistant *Pseudomonas aeruginosa* Isolated in U.S. Medical Centers in 2012 and 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. *Pseudomonas aeruginosa* Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. scribd.com [scribd.com]
- To cite this document: BenchChem. [Ceftazidime's In Vitro Activity Against Gram-Negative Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180308#ceftazidime-spectrum-of-activity-against-gram-negative-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com